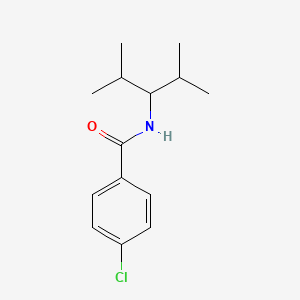![molecular formula C17H20N2O3 B5850582 N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is commonly used in various research studies to investigate its mechanism of action and its potential applications in different fields.
Mechanism of Action
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. It has also been shown to have anti-inflammatory properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The use of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide in lab experiments has several advantages. It is a relatively stable compound, which makes it easy to handle and store. It is also readily available and can be synthesized in large quantities. However, its use is limited by its potential toxicity and its mechanism of action, which is not fully understood.
Future Directions
There are several future directions for research involving N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide. One potential direction is to investigate its potential therapeutic applications, particularly in the treatment of inflammatory diseases. Another direction is to further elucidate its mechanism of action and its effects on different biological systems. Additionally, research could focus on developing new derivatives of the compound with improved properties for use in various applications.
Synthesis Methods
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide involves a series of chemical reactions. The starting materials include 4-nitrobenzaldehyde, cyclohexene, and acryloyl chloride. These compounds are reacted together in the presence of a catalyst to produce the final product.
Scientific Research Applications
N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. It is commonly used in biochemical and physiological studies to investigate its mechanism of action and its effects on different biological systems.
properties
IUPAC Name |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-17(18-13-12-14-4-2-1-3-5-14)11-8-15-6-9-16(10-7-15)19(21)22/h4,6-11H,1-3,5,12-13H2,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGJQHFYOYIGSK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)


![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)





![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)